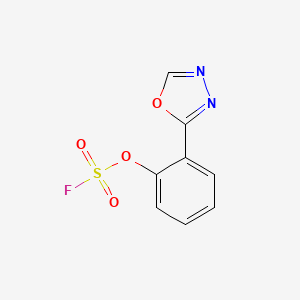

2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

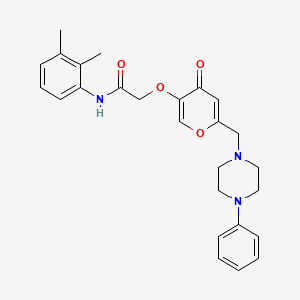

The compound “2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole” is a complex organic molecule that likely contains a fluorosulfonyl group (FSO2), a phenyl group (C6H5), and an oxadiazole ring (C2H2N2O). Fluorosulfonyl groups are known for their reactivity and are often used in organic synthesis .

Chemical Reactions Analysis

Fluorosulfonyl radicals have been used in various chemical reactions, particularly in the synthesis of sulfonyl fluorides . They are known for their reactivity and can participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Compounds containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities. Specifically, sulfone derivatives of these compounds have shown effectiveness against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae. They not only inhibit bacterial growth but also enhance plant resistance by increasing superoxide dismutase and peroxidase activities in rice, thus improving chlorophyll content and reducing malondialdehyde content, which indicates reduced cellular damage (Shi et al., 2015).

Pharmacological Evaluation

New 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their pharmacological properties. Some of these compounds have shown significant biological activities, including anti-convulsant and anti-inflammatory effects, supported by molecular docking studies (Bhat et al., 2016).

Luminescence in Organic Light-Emitting Diodes (OLEDs)

1,3,4-Oxadiazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs). They exhibit delayed luminescence, making them suitable for applications in optoelectronics. These compounds have shown to increase the external quantum efficiency of OLEDs, indicating their potential in improving OLED performance (Cooper et al., 2022).

Proton Exchange Membranes in Fuel Cells

Sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole has been developed as proton exchange membranes for medium-high temperature fuel cells. These materials exhibit excellent thermal and oxidative stability, along with significant proton conductivity, making them suitable for fuel cell applications (Xu et al., 2013).

Antimicrobial and Antioxidant Activities

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have displayed potent activities in in vitro studies, suggesting their potential use in drug research (Dinesha et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-fluorosulfonyloxyphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O4S/c9-16(12,13)15-7-4-2-1-3-6(7)8-11-10-5-14-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFPENWRBCGOOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418994.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2418995.png)

![Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2418997.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2419001.png)

![1-[3-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2419002.png)

![5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419003.png)